![molecular formula C7H3ClF3NO6S2 B1417781 2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride CAS No. 1000932-64-8](/img/structure/B1417781.png)
2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride
Overview
Description
“2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride” is a chemical compound with the linear formula O2NC6H3(CF3)SO2Cl . It has a molecular weight of 289.62 .
Molecular Structure Analysis
The molecular structure of “2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride” can be represented by the SMILES string [O-]N+c1cc(ccc1S(Cl)(=O)=O)C(F)(F)F . The InChI string is 1S/C7H3ClF3NO4S/c8-17(15,16)6-2-1-4(7(9,10)11)3-5(6)12(13)14/h1-3H .Physical And Chemical Properties Analysis
The melting point of “2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride” is 42-44 °C (lit.) . The exact mass and monoisotopic mass are 288.9423409 g/mol .Scientific Research Applications
Synthesis of β-Arylated Thiophenes
This compound may be used to synthesize β-arylated thiophenes via palladium-catalyzed desulfitative arylation. This process is significant in the field of organic chemistry as it allows for the creation of complex molecules with potential applications in pharmaceuticals and materials science .
Synthesis of 2,5-Diarylated Pyrrole
Similarly, it can be used for the synthesis of 2,5-diarylated pyrrole, again through palladium-catalyzed desulfitative arylation . Pyrroles are important heterocyclic compounds that are found in many pharmaceuticals.
Chemical Synthesis
The compound is also mentioned as being useful in chemical synthesis . While this is a broad application, it suggests that this reagent can be used to create a variety of chemical compounds.
Safety and Hazards
properties
IUPAC Name |
2-nitro-4-(trifluoromethylsulfonyl)benzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF3NO6S2/c8-20(17,18)6-2-1-4(3-5(6)12(13)14)19(15,16)7(9,10)11/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTKUYYJTQRWSSF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)C(F)(F)F)[N+](=O)[O-])S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF3NO6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitro-4-[(trifluoromethyl)sulfonyl]benzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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